molecular formula C18H14ClNO B5503225 2-chloro-N-(naphthalen-1-ylmethyl)benzamide

2-chloro-N-(naphthalen-1-ylmethyl)benzamide

Cat. No.: B5503225
M. Wt: 295.8 g/mol
InChI Key: MJLZNDCEXUFMBB-UHFFFAOYSA-N
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Description

2-chloro-N-(naphthalen-1-ylmethyl)benzamide is an organic compound with the molecular formula C18H14ClNO It is a derivative of benzamide, where the benzamide core is substituted with a naphthalen-1-ylmethyl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(naphthalen-1-ylmethyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with naphthalen-1-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(naphthalen-1-ylmethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products

    Substitution: Formation of new derivatives with different functional groups replacing the chlorine atom.

    Oxidation: Formation of oxidized derivatives, potentially introducing hydroxyl or carbonyl groups.

    Reduction: Formation of reduced derivatives, potentially converting the amide to an amine.

    Hydrolysis: Formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

2-chloro-N-(naphthalen-1-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(naphthalen-1-ylmethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions with the molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(Cyano(naphthalen-1-yl)methyl)benzamides: These compounds have a cyano group instead of a chlorine atom and exhibit different chemical and physical properties.

    2-chloro-N-(naphthalen-1-ylmethyl)butyramide: Similar structure but with a butyramide group instead of a benzamide group.

Uniqueness

2-chloro-N-(naphthalen-1-ylmethyl)benzamide is unique due to the presence of both a chlorine atom and a naphthalen-1-ylmethyl group, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.

Properties

IUPAC Name

2-chloro-N-(naphthalen-1-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO/c19-17-11-4-3-10-16(17)18(21)20-12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLZNDCEXUFMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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